1,3-双(呋喃-2-基甲基)脲

描述

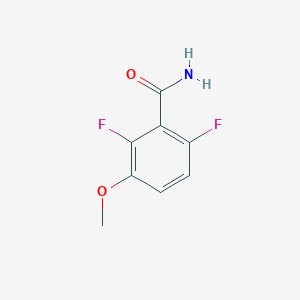

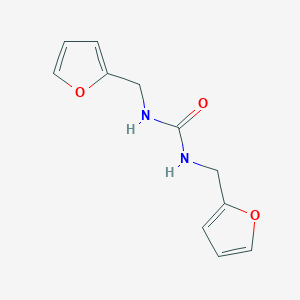

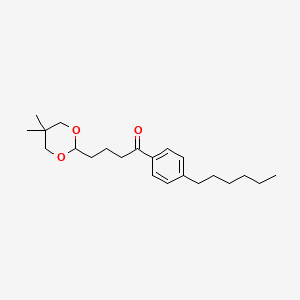

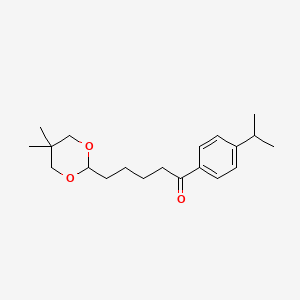

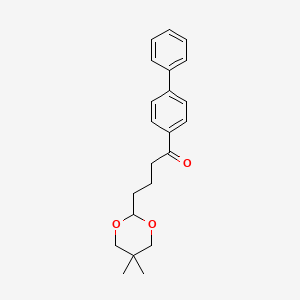

1,3-Bis(furan-2-ylmethyl)urea is a chemical compound with the molecular formula C11H12N2O3 . It is a derivative of furan, a heterocyclic compound, and urea .

Synthesis Analysis

The synthesis of 1,3-Bis(furan-2-ylmethyl)urea involves the reaction of furfural with urea . The process involves coupling of furfural with urea to obtain 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, which is subsequently refluxed with more urea in ethanol for 1 hour to afford the product .Molecular Structure Analysis

The molecular structure of 1,3-Bis(furan-2-ylmethyl)urea includes azomethine functional groups (C=N) which appear at δ 7.6 ppm and δ 7.0 ppm in the proton spectra. The peaks between δ 105 and δ 160 ppm of 13C spectra represent the methylene carbons (C=C) .Chemical Reactions Analysis

The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl)methylene]thiourea respectively . These compounds are good antimicrobial agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(furan-2-ylmethyl)urea include a molecular weight of 220.23 . Further details about its physical and chemical properties are not available in the sources.科学研究应用

合成与表征

合成过程:1,3-双(呋喃-2-基甲基)脲通过呋喃醛和脲的偶联过程合成,然后在乙醇中与额外的脲回流。此过程产生了一种新型化合物,在制药和化学领域具有潜在应用 (Orie, Ngochindo, & Abayeh, 2019)。

表征技术:使用 GC-MS、IR、1H-NMR、13C-NMR、1H-1H COSY、HSQC 和 DEPT 等技术对该化合物进行表征 (Orie, Ngochindo, & Abayeh, 2018)。

生物和生化活性

抗菌特性:研究表明,1,3-双(呋喃-2-基甲基)脲对大肠杆菌、伤寒沙门氏菌和枯草芽孢杆菌等微生物表现出生物活性,表明其作为新型候选药物的潜力 (Don-lawson, Nwenka, Okah, & Orie, 2020)。

毒性问题:然而,研究还表明,当对白化大鼠给药时,可能产生肝毒性和肾毒性,这强调了谨慎行事和进一步研究的必要性 (Osineye et al., 2019)。

化学性质和应用

脲和硫脲衍生物:该化合物及其硫脲衍生物在抑制细菌和真菌生长方面显示出前景,突出了其在开发新型抗菌剂中的潜力 (Alabi et al., 2020)。

合成实用性:该化合物由生物质基呋喃醛合成,突出了其在绿色化学和可再生资源利用中的作用 (Orie, Ngochindo, & Abayeh, 2018)。

未来方向

作用机制

Target of Action

1,3-Bis(furan-2-ylmethyl)urea is a synthesized imine compound with potential biological activities . The primary targets of this compound are various microorganisms, including Escherichia coli , Salmonella typhi , and Bacillus subtilis . These organisms play a significant role in causing various infectious diseases, and the compound’s interaction with them can lead to their inhibition, thereby preventing the diseases they cause.

Mode of Action

The compound’s mode of action involves its interaction with these microorganisms, leading to their inhibition . , which are known to have antimicrobial properties.

Biochemical Pathways

Given its antimicrobial properties, it can be inferred that it interferes with the essential biochemical pathways of the targeted microorganisms, leading to their inhibition .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness as a therapeutic agent .

Result of Action

The result of the action of 1,3-Bis(furan-2-ylmethyl)urea is the inhibition of various microorganisms, including Escherichia coli , Salmonella typhi , and Bacillus subtilis . This inhibition prevents the diseases caused by these microorganisms, demonstrating the compound’s potential as a therapeutic agent .

生化分析

Biochemical Properties

1,3-Bis(furan-2-ylmethyl)urea has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect the activities of enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT) . It also interacts with antioxidants including catalase (CAT), superoxide dismutase (SOD), reduced glutathione (GSH), nitric oxide (NO), and glutathione transferase (GST) .

Cellular Effects

The effects of 1,3-Bis(furan-2-ylmethyl)urea on cells are significant. It has been shown to cause changes in the serum activities of ALT, ALP, and GGT, and significantly reduce AST activity . These changes indicate potential hepatotoxicity and nephrotoxicity .

Molecular Mechanism

The molecular mechanism of action of 1,3-Bis(furan-2-ylmethyl)urea is not fully understood. It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(furan-2-ylmethyl)urea have been observed over time. The compound was administered intraperitoneally to albino rats for 28 days at varied concentrations . Over this period, significant changes were observed in the activities of various enzymes and antioxidants .

Dosage Effects in Animal Models

In animal models, the effects of 1,3-Bis(furan-2-ylmethyl)urea vary with different dosages. At varied concentrations (12.5, 25, and 50 mg/kg body weight), it was found to cause significant changes in the serum activities of ALT, ALP, and GGT, and significantly reduce AST activity . These changes indicate potential hepatotoxicity and nephrotoxicity .

Metabolic Pathways

The specific metabolic pathways that 1,3-Bis(furan-2-ylmethyl)urea is involved in are not fully understood. It is known to interact with various enzymes and cofactors .

属性

IUPAC Name |

1,3-bis(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11(12-7-9-3-1-5-15-9)13-8-10-4-2-6-16-10/h1-6H,7-8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUJZXRBTOBXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304602 | |

| Record name | 1,3-bis(furan-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39200-98-1 | |

| Record name | NSC166445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(furan-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene](/img/structure/B3025186.png)